molecular formula C25H25N3O4S B11631774 5-(4-tert-butylphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11631774
M. Wt: 463.6 g/mol
InChI Key: ICAYOMDBCHDPKE-XUTLUUPISA-N
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Description

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiadiazole moiety: This step typically involves the reaction of the pyrrol-2-one intermediate with a thiadiazole derivative under suitable conditions.

    Functionalization of the phenyl ring: The tert-butyl and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Hydroxylation and benzoylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

    Condensation: Acid or base catalysts are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: is unique due to its specific combination of functional groups and structural features.

    Similar compounds: Other compounds with similar structures may include those with different substituents on the phenyl rings or variations in the thiadiazole moiety.

Uniqueness

The uniqueness of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H25N3O4S/c1-14-26-27-24(33-14)28-20(15-6-10-17(11-7-15)25(2,3)4)19(22(30)23(28)31)21(29)16-8-12-18(32-5)13-9-16/h6-13,20,29H,1-5H3/b21-19+

InChI Key

ICAYOMDBCHDPKE-XUTLUUPISA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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